N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine
Overview
Description
“N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine” is a leucine derivative . It is also known as E-64c .
Molecular Structure Analysis
The molecular formula of “N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine” is C15H26N2O5 . The molecular weight is 314.38 g/mol . The IUPAC name is (2S,3S)-3-[[ (2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid .
Scientific Research Applications
Protease Inhibition in Muscle Tissue
N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine, also known as E-64-c, has been identified as an inhibitor of thiol-protease. In a study by Ishiura et al. (1981), E-64-c specifically suppressed the disappearance of the Z-line in rat soleus muscle, which is indicative of its role in inhibiting calcium-activated neutral protease (CANP) in calcium-mediated degeneration of myofilaments (Ishiura, Nonaka, & Sugita, 1981).
Enzyme Interaction Studies
E-64's interaction with enzymes like papain has been extensively studied. Varughese et al. (1989) analyzed a papain-E-64 complex, revealing that E-64 interacts with the S subsites on the enzyme, forming a covalent link with the active-site cysteine. This study contributes to the understanding of E-64’s mechanism in inhibiting cysteine proteases (Varughese, Ahmed, Carey, Hasnain, Huber, & Storer, 1989).
Molecular Dynamics Simulation
The molecular dynamics of E-64 in relation to papain was explored by Yamamoto et al. (1990). The study suggested that the hydrogen bonding mode of E-64 is advantageous for its interaction with the papain active site, providing insights into the conformational characteristics of E-64 and its interaction modes with proteases (Yamamoto, Ohishi, Ishida, Inoue, Sumiya, & Kitamura, 1990).
Inhibition of Lysosomal Proteases
E-64 has been shown to inhibit proteases in lysosomes and whole cells. Wilcox and Mason (1992) demonstrated that compounds like E-64 can permeate lysosomes and whole cells, effectively inhibiting cysteine proteinases. This suggests its potential application in regulating proteolytic activities within cellular structures (Wilcox & Mason, 1992).
Reductive Alkylation Applications
The compound has also been linked to reductive alkylation processes. In the field of organic chemistry, it's associated with the synthesis of key intermediates like N-alkylamines. Cabrero-Antonino, Adam, and Beller (2019) highlighted the importance of compounds similar to E-64 in the synthesis of amines, underlining its utility in organic synthesis and pharmaceutical applications (Cabrero-Antonino, Adam, & Beller, 2019).
properties
IUPAC Name |
(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMSYZJDIQPSDI-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine | |
CAS RN |
76684-89-4 | |
Record name | Loxistatin acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76684-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076684894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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